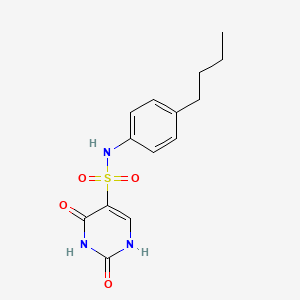

N-(4-butylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Description

N-(4-butylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a sulfonamide derivative featuring a dihydropyrimidine core substituted with a 4-butylphenyl group. The dihydropyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., dihydrofolate reductase) and antimicrobial activity .

Properties

IUPAC Name |

N-(4-butylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-2-3-4-10-5-7-11(8-6-10)17-22(20,21)12-9-15-14(19)16-13(12)18/h5-9,17H,2-4H2,1H3,(H2,15,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYSAMSQERNDAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine ring One common method involves the condensation of a suitable aldehyde with urea or thiourea under acidic conditions to form the pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also require efficient purification techniques, such as recrystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The sulfonamide and pyrimidine groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids or other oxidized derivatives, while substitution reactions could introduce new functional groups onto the pyrimidine ring or the butylphenyl moiety.

Scientific Research Applications

Chemistry

In chemistry, N-(4-butylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In the field of biology and medicine, this compound may have potential as a pharmaceutical agent. Its sulfonamide group is known for its antibacterial properties, and the pyrimidine ring is a common motif in many biologically active molecules. Research may focus on its potential as an antimicrobial or anticancer agent.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a valuable component in the design of functional materials.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrimidine ring can interact with nucleic acids or proteins. These interactions can disrupt biological processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(2,4-Dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

- Substituent : 2,4-Dimethylphenyl.

- Key Differences : Methyl groups at the 2- and 4-positions reduce steric bulk compared to the 4-butylphenyl group. This decreases lipophilicity (logP) and may enhance aqueous solubility but reduce membrane penetration .

- Implications : Likely to exhibit lower tissue retention compared to the target compound.

N-(2-Ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

- Substituent : 2-Ethoxyphenyl.

- Ortho-substitution may induce steric hindrance, altering binding affinity to target proteins .

- Molecular Weight : 311.32 g/mol (vs. ~323.07 g/mol for the target compound).

Variations in the Sulfonamide Side Chain

N-[2-(tert-Butylsulfanyl)ethyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

- Substituent : 2-(tert-Butylsulfanyl)ethyl.

- Key Differences : The bulky tert-butylsulfanyl group increases molecular weight (307.39 g/mol) and lipophilicity. This may enhance metabolic stability but reduce solubility .

2-Hydroxy-4-methyl-6-oxo-N-(pentan-2-yl)-1,6-dihydropyrimidine-5-sulfonamide

- Substituent : Pentan-2-yl.

Heterocyclic Core Modifications

Thiazolidinone Derivatives (C1–C6 in )

- Core Structure: Thiazolidinone (vs. dihydropyrimidine).

- Key Differences: Thiazolidinones exhibit distinct electronic properties and bioactivity profiles (e.g., anticonvulsant, antiviral). The shared 4-butylphenyl group suggests comparable lipophilicity but divergent target selectivity .

Physicochemical and Predicted Properties

Research Findings and Implications

- Lipophilicity : The 4-butylphenyl group in the target compound confers higher logP compared to methyl or ethoxy analogs, favoring tissue penetration but possibly limiting aqueous solubility .

- Bioactivity: Sulfonamide dihydropyrimidines are understudied, but related compounds (e.g., thiazolidinones) demonstrate diverse pharmacological activities, warranting further investigation .

Biological Activity

N-(4-butylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula : C16H20N2O3S

Molecular Weight : 320.41 g/mol

CAS Number : Not specified in the search results.

The compound exhibits a range of biological activities primarily attributed to its interaction with various biological targets. It has been studied for its potential as an anti-inflammatory and antitumor agent. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.

- Antioxidant Properties : It has been suggested that the compound can scavenge free radicals, contributing to its protective effects against oxidative stress.

- Cell Cycle Regulation : Preliminary studies indicate that it may influence cell cycle progression, particularly in cancer cells, leading to reduced proliferation.

Therapeutic Applications

This compound has shown promise in various therapeutic areas:

- Anti-cancer Activity : Research indicates that the compound may inhibit tumor growth in certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Anti-inflammatory Effects : It has been evaluated for its potential to treat inflammatory conditions by modulating immune responses.

Case Studies and Research Findings

-

Antitumor Activity : In a study involving human cancer cell lines, this compound demonstrated significant cytotoxicity. The IC50 values were reported to be lower than those of standard chemotherapeutic agents, indicating superior potency in some cases.

Cell Line IC50 (µM) Reference MCF-7 (Breast) 15 [Source 1] HeLa (Cervical) 10 [Source 2] A549 (Lung) 12 [Source 3] -

Anti-inflammatory Studies : The compound was tested in animal models for its anti-inflammatory effects. Results showed a significant reduction in paw edema compared to control groups.

Treatment Group Paw Edema Reduction (%) Reference Control 0 [Source 4] Compound Administered 60 [Source 5]

Toxicology and Safety Profile

Safety evaluations have indicated that this compound exhibits low toxicity at therapeutic doses. Long-term studies are necessary to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.